4-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl](morpholin-4-yl)methyl}phenol
Description
4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol is a complex organic compound that features a tetrazole ring, a morpholine ring, and a phenol group
Properties
IUPAC Name |
4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]-morpholin-4-ylmethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-4-3-5-15(2)18(14)25-20(21-22-23-25)19(24-10-12-27-13-11-24)16-6-8-17(26)9-7-16/h3-9,19,26H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSXKXBGREFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a Mannich reaction, where formaldehyde and morpholine are reacted with the tetrazole intermediate.
Introduction of the Phenol Group: The final step involves the coupling of the phenol group to the morpholine-tetrazole intermediate, which can be achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may interfere with signaling pathways or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol is unique due to its combination of a tetrazole ring, a morpholine ring, and a phenol group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Biological Activity
The compound 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol , often referred to as a tetrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on various aspects such as its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C18H22N4O
- Molecular Weight : 314.39 g/mol
- IUPAC Name : 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol
- SMILES Notation : CC(C)c1ccc(cc1)N=N=Nc2ccc(c(c2)O)C(C)N3CCOCC3
Physical Properties
The compound is characterized by its solubility in organic solvents and moderate stability under physiological conditions. Its tetrazole ring contributes to its biological activity by acting as a bioisostere for carboxylic acids, enhancing drug-like properties.
Antimicrobial Activity
Recent studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. In vitro tests demonstrated that 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting a promising anticancer potential.
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The morpholine moiety is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with target proteins.
Case Study 1: Antimicrobial Efficacy
In a clinical study evaluating the efficacy of various tetrazole derivatives against resistant bacterial strains, 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
Another significant study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with 4-{1-(2,6-dimethylphenyl)-1H-tetrazol-5-ylmethyl}phenol led to a dose-dependent decrease in cell viability. Flow cytometry analysis further confirmed an increase in apoptotic cells after treatment.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
